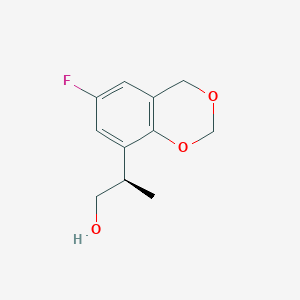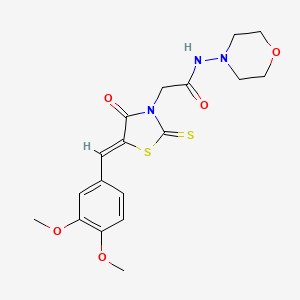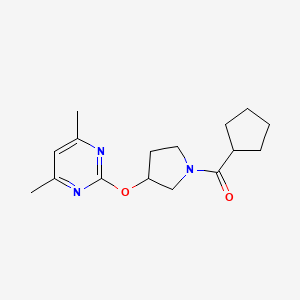
环戊基(3-((4,6-二甲基嘧啶-2-基)氧代)吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific hydrazides with acetylacetone or similar reagents. For example, paper describes the synthesis of a compound with a pyrazolo[3,4-d]pyrimidine core by reacting a benzohydrazide with acetylacetone. This suggests that the synthesis of Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone might also involve a multi-step reaction starting with a suitable pyrimidine derivative and a cyclopentyl-containing reagent, followed by cyclization and functional group transformations.
Molecular Structure Analysis
The molecular structure of Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone would likely exhibit characteristics similar to those of pyrimidine derivatives. Paper discusses the structural characteristics of a pyrimidinyl compound, suggesting that spectral data and molecular orbital (MO) calculations can provide insights into the electronic distribution within the molecule. For the compound , one could expect the pyrimidine moiety to influence the electronic distribution and reactivity of the molecule.
Chemical Reactions Analysis
The chemical reactivity of Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can be inferred from related compounds. Paper describes the reactivity of a pyrimidinyl compound with nucleophiles, indicating that the presence of a pyrimidine ring can direct nucleophilic attacks and influence selectivity. The cyclopentyl group in the compound of interest may also affect its reactivity, potentially providing steric hindrance or influencing the electronic properties of the molecule.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone are not directly reported, related compounds provide some context. For instance, paper discusses the determination of pK(R+) values and reduction potentials of a pyrimidinyl compound, which are important in understanding the acid-base behavior and redox properties. The compound may have similar properties, with the potential for variations due to the different substituents attached to the pyrimidine core.
科学研究应用
合成与生物学评估
致力于环戊基衍生物(包括环戊基(3-((4,6-二甲基嘧啶-2-基)氧代)吡咯烷-1-基)甲酮)的合成和生物学评估的研究,已经发现了具有显着抗菌和抗氧化活性的化合物。例如,Rusnac 等人(2020 年)的研究重点关注在 Claisen-Schmidt 条件下 2-乙酰吡啶和 2-甲酰吡啶之间的缩合反应形成的意外产物,从而产生了具有中等抗真菌活性的化合物,特别是对隐球菌 (Rusnac 等人,2020 年)。
嘧啶酮衍生物的抗菌活性
嘧啶酮衍生物的抗菌特性已被广泛研究,展示了它们作为治疗剂的潜力。Hossan 等人(2012 年)的一项研究合成了一系列嘧啶酮,这些嘧啶酮表现出良好的抗菌和抗真菌活性,可与链霉素和夫西地酸等已建立的抗生素相媲美 (Hossan 等人,2012 年)。这突出了环戊基(3-((4,6-二甲基嘧啶-2-基)氧代)吡咯烷-1-基)甲酮衍生物在抗菌应用中的潜力。
新颖的合成方法
已经开发出用于环戊基衍生物的创新合成方法,以增强其药理特性。例如,Mitsumoto 和 Nitta(2004 年)描述了新型 1,6-甲基环十一[b]嘧啶并[5,4-d]吡咯-12,14-二酮衍生物的合成,展示了它们在胺和醇的自循环氧化中的应用,这提示了环戊基衍生物合成和应用的新途径 (Mitsumoto 和 Nitta,2004 年)。
新型体系的抗菌评估
新型环戊衍生物(例如源自环戊[4',5']吡啶[3',2':4,5]呋喃[3,2-d]嘧啶的衍生物)的合成和抗菌评估显示出显着的抗菌特性。Sirakanyan 等人(2021 年)报道,引入 3,5-二甲基-1H-吡唑-1-基团显着增强了这些化合物的抗菌活性 (Sirakanyan 等人,2021 年)。
作用机制
Target of Action
The primary targets of Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase .
Mode of Action
Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone interacts with its targets by recruiting Cereblon , a substrate receptor for the E3 ubiquitin ligase complex . This leads to the degradation of CDK4 and CDK6 .
Biochemical Pathways
The degradation of CDK4 and CDK6 disrupts the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Pharmacokinetics
The compound’s potency against its targets, cdk4/cyclin d1 and cdk6/cyclin d1, is reported to be 269 nM and 104 nM respectively .
Result of Action
The action of Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone results in dose-dependent degradation of CDK4 and CDK6 . This selective degradation has been observed in Jurkat cells at a concentration of 0.25uM and in Molt4 cells following a 5-hour treatment with 250 nM of the compound .
生化分析
Biochemical Properties
Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves several key steps. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes or receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, it can influence gene expression by modulating the activity of transcription factors or other regulatory proteins . These molecular interactions ultimately lead to changes in cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . Additionally, high doses may result in toxicity, affecting the overall health and function of the organism .
Metabolic Pathways
Cyclopentyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on cellular function. The compound’s metabolism may also affect metabolic flux and metabolite levels, further influencing its biological effects.
属性
IUPAC Name |
cyclopentyl-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-9-12(2)18-16(17-11)21-14-7-8-19(10-14)15(20)13-5-3-4-6-13/h9,13-14H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKPLWXLFXJCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2517584.png)

![4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2517589.png)
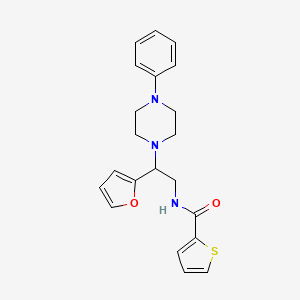
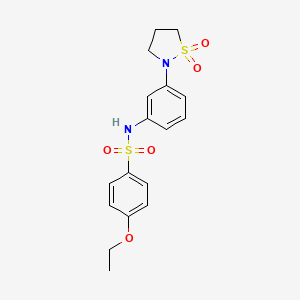
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid](/img/structure/B2517597.png)

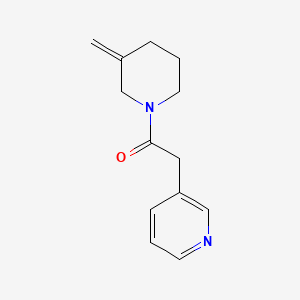
![1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2517602.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517603.png)
